molecular formula C7H11BN2O2 B590804 (2-(Dimethylamino)pyridin-4-yl)boronic acid CAS No. 1207749-70-9

(2-(Dimethylamino)pyridin-4-yl)boronic acid

Cat. No.: B590804
CAS No.: 1207749-70-9
M. Wt: 165.987
InChI Key: UEJBHXVBUABNEO-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)pyridin-4-yl)boronic acid (CAS 1207749-70-9) is a high-value, heterocyclic boronic acid derivative serving as a versatile building block in medicinal chemistry and organic synthesis . With a molecular formula of C7H11BN2O2 and a molecular weight of 165.99 g/mol, this compound is characterized by its pyridine core functionalized with a boronic acid group and a dimethylamino electron-donating group . This structure makes it a privileged reactant in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon (C-C) bonds for the construction of complex biaryl systems . The application of boronic acids in drug discovery has grown significantly since the approval of boronic acid-based therapeutics like Bortezomib and Ixazomib, which are proteasome inhibitors used in oncology . Furthermore, boronic acids can act as catalysts in dehydrative condensation reactions between carboxylic acids and amines to form amides, a transformation highly valuable for peptide and API synthesis . As a research tool, this compound can be used to synthesize targeted molecules such as N-biaryl quinolone carboxylic acids, which are investigated as selective positive allosteric modulators . This compound is supplied with high purity (typically 98%) and requires storage in an inert atmosphere at 2-8°C to ensure stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(dimethylamino)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJBHXVBUABNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)pyridin-4-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-(Dimethylamino)pyridine.

    Borylation: The key step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction. The reaction conditions often include

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, phosphine ligand, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (80-100°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or other substituted aromatic compounds.

    Oxidation: Boronic esters or borates.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(2-(Dimethylamino)pyridin-4-yl)boronic acid has numerous applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and as a tool in chemical biology.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)pyridin-4-yl)boronic acid in chemical reactions involves the following steps:

    Activation: The boronic acid group is activated by the catalyst, typically palladium, in the presence of a base.

    Transmetalation: The activated boronic acid transfers its organic group to the palladium catalyst.

    Reductive Elimination: The organic group is coupled with another organic group on the palladium catalyst, forming the final product and regenerating the catalyst.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinyl Boronic Acids

Compound Name Substituents (Position) Key Features Applications/Findings Reference ID
(2-Methylpyridin-4-yl)boronic acid -CH₃ (2), -B(OH)₂ (4) Methyl group enhances lipophilicity Intermediate in kinase inhibitor synthesis
(2-Chloropyridin-4-yl)boronic acid -Cl (2), -B(OH)₂ (4) Electron-withdrawing Cl improves reactivity Suzuki coupling for antiviral agents
(2-Aminopyridin-4-yl)boronic acid -NH₂ (2), -B(OH)₂ (4) Primary amine for hydrogen bonding Fluorescent monosaccharide recognition
(2-(Dimethylamino)ethyl)amino variant -N(CH₃)₂-CH₂-NH- (2), -B(OH)₂ (4) Enhanced solubility and charge interactions Chromatography materials for protein capture
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenolic ether and boronic acid Rigid aromatic backbone Fungal HDAC inhibition (IC₅₀ ~1 µM)

Enzyme Inhibition

  • HDAC Inhibition: Phenolic boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit histone deacetylases (HDACs) at lower concentrations (1 µM) than trichostatin A (1.5 µM), suggesting boronic acids as potent epigenetic modulators .
  • PKM2 Activation: Boronic acid derivatives with dimethylamino-thiazole moieties (e.g., compound 6c in ) activate pyruvate kinase M2 (PKM2) at 80 nM, selectively killing cancer cells .

Tubulin Polymerization Inhibition

  • Boronic acid-containing cis-stilbenes (e.g., 13c ) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis in Jurkat cells at >10⁻⁸ M, outperforming carboxylic acid analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Solubility Features Reference ID
(2-Aminopyridin-4-yl)boronic acid C₅H₇BN₂O₂ 137.94 Polar, hydrogen-bonding capable
(2-Chloropyridin-4-yl)boronic acid C₅H₅BClNO₂ 157.36 Moderate lipophilicity
(2-(Dimethylamino)ethyl)amino variant C₉H₁₆BN₃O₂ 209.06 High aqueous solubility

Biological Activity

(2-(Dimethylamino)pyridin-4-yl)boronic acid, with the chemical formula C7_7H11_{11}BN2_2O2_2, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Chemical Name : this compound
  • CAS Number : 1207749-70-9
  • Molecular Structure :
    C7H11BN2O2\text{C}_7\text{H}_{11}\text{BN}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

Target of Action

Research indicates that similar compounds exhibit neuroprotective and anti-inflammatory properties. This compound may interact with key signaling pathways involved in neuroprotection.

Mode of Action

The mode of action involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated human microglia cells. This suggests a potential role in modulating inflammatory responses in neurodegenerative diseases.

Biochemical Pathways

Studies have shown that related compounds can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers like cleaved caspase-3 in human neuronal cells, indicating a protective effect against cellular stress and apoptosis.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of pyridinylboronic acids, noting their ability to inhibit LPS-induced inflammation in microglial cells. This was evidenced by reduced levels of TNF-α and IL-6 production.

Neuroprotective Effects

In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS) levels .

Case Study 1: Neuroprotection in Cellular Models

In a cellular model of neuroinflammation, treatment with this compound resulted in a significant decrease in cell death and inflammatory marker expression. The study measured cell viability using MTT assays and observed a reduction in apoptotic markers after treatment with the compound .

Case Study 2: In Vivo Efficacy

In an animal model of neurodegeneration, administration of this compound showed promising results in reducing neuroinflammatory markers and improving cognitive function. Behavioral tests indicated enhanced memory performance compared to control groups .

Data Tables

Study Biological Activity Model Used Key Findings
Anti-inflammatoryMicroglial cellsReduced TNF-α and IL-6 levels
NeuroprotectiveNeuronal cellsDecreased apoptosis markers
Cognitive enhancementAnimal modelImproved memory performance

Q & A

Q. Table 1: Substituent Effects on Suzuki-Miyaura Coupling Efficiency

SubstituentElectronic EffectRelative Rate (vs. H)Preferred Catalyst
–N(CH₃)₂ (this compound)Strong donating2.5×Pd(OAc)₂/XPhos
–CF₃ ()Withdrawing0.7×PdCl₂(dppf)
–OCH₃ ()Moderate donating1.8×Pd(PPh₃)₄

Q. Table 2: Common Side Reactions and Mitigation

Side ReactionConditions Promoting ItMitigation Strategy
ProtodeboronationAcidic pH, H₂OAnhydrous solvents, buffered pH 7–8
Pd Catalyst PoisoningExcess –N(CH₃)₂Use SPhos ligand, reduce catalyst loading

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